molecular formula C16H12N2O4S B11659358 (5E)-1-(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11659358
M. Wt: 328.3 g/mol
InChI Key: TZKSISVYZFCRSZ-UKTHLTGXSA-N
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Description

(5E)-1-(3-METHOXYPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a combination of methoxyphenyl and thiophene groups attached to a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-METHOXYPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization and oxidation reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-METHOXYPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and thiophene groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

(5E)-1-(3-METHOXYPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (5E)-1-(3-METHOXYPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-(3-METHOXYPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H12N2O4S

Molecular Weight

328.3 g/mol

IUPAC Name

(5E)-1-(3-methoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H12N2O4S/c1-22-11-5-2-4-10(8-11)18-15(20)13(14(19)17-16(18)21)9-12-6-3-7-23-12/h2-9H,1H3,(H,17,19,21)/b13-9+

InChI Key

TZKSISVYZFCRSZ-UKTHLTGXSA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=CS3)/C(=O)NC2=O

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=O

Origin of Product

United States

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